Product packaging for 5-Fluoro-1-methyl-1H-pyrazol-4-amine(Cat. No.:)

5-Fluoro-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13504625
M. Wt: 115.11 g/mol
InChI Key: SMPISPATBKPAIE-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazol-4-amine (CAS 1889188-35-5) is a fluorinated pyrazole derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel therapeutic agents, particularly in the field of oncology. Scientific literature demonstrates its application as a key precursor in the synthesis of potent and selective cyclin-dependent kinase 2 (CDK2) inhibitors . These inhibitors, built upon a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, have shown promising sub-micromolar antiproliferative activity against a panel of cancer cell lines, including ovarian cancer, and can induce apoptosis and cell cycle arrest . The incorporation of the this compound moiety is a strategic bioisosteric replacement that can enhance potency and selectivity towards specific kinase targets . The molecular formula of the compound is C 4 H 6 FN 3 and it has a molecular weight of 115.11 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6FN3 B13504625 5-Fluoro-1-methyl-1H-pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6FN3

Molecular Weight

115.11 g/mol

IUPAC Name

5-fluoro-1-methylpyrazol-4-amine

InChI

InChI=1S/C4H6FN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3

InChI Key

SMPISPATBKPAIE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)F

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 1 Methyl 1h Pyrazol 4 Amine and Its Analogs

Direct Synthetic Routes to 5-Fluoro-1-methyl-1H-pyrazol-4-amine

Direct synthetic routes to this compound focus on the efficient construction of the core pyrazole (B372694) structure with the desired fluorine and amine substituents. These methods include cyclization reactions, specific fluorination strategies, and reductive amination pathways.

Cyclization Reactions from Precursor Compounds

The formation of the pyrazole ring is a fundamental step in the synthesis of this compound. This is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com For N-methylated pyrazoles, methylhydrazine is a common reagent. nih.gov The reaction of a suitably substituted 1,3-diketone with methylhydrazine can, however, lead to a mixture of regioisomers, which may be challenging to separate. nih.govacs.org

One approach to synthesize fluorinated aminopyrazoles involves the use of a β-fluoroenolate salt, such as potassium (Z)-2-cyano-2-fluoroethenolate. beilstein-journals.orgnih.gov This precursor can undergo cyclocondensation with substituted hydrazines to yield 5-amino-4-fluoropyrazoles. beilstein-journals.orgnih.gov For instance, the reaction with phenylhydrazine (B124118) can produce the desired fluorinated pyrazole, although yields may be moderate. beilstein-journals.org The choice of solvent and base can influence the reaction's efficiency. beilstein-journals.org

A general process for preparing 5-fluoro-1H-pyrazoles involves reacting an olefin with a hydrazine in the presence of water and a base. google.comgoogle.com For example, 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole can be synthesized from the dimer of hexafluoropropene (B89477) and N,N-dimethylhydrazine. google.com

Precursor 1Precursor 2ConditionsProduct
Substituted 1,3-diketoneMethylhydrazineEthanol (B145695)Mixture of N-methylpyrazole regioisomers nih.govacs.org
Potassium (Z)-2-cyano-2-fluoroethenolatePhenylhydrazineWater5-Amino-4-fluoropyrazole derivative beilstein-journals.orgnih.gov
Dimer of hexafluoropropeneN,N-dimethylhydrazineDiethyl ether, -50°C then 120°C5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole google.com

Fluorination Strategies in Pyrazole Synthesis

The introduction of a fluorine atom onto the pyrazole ring is a critical step that can be accomplished through various methods. The efficacy of pyrazole compounds is often enhanced by the presence of fluorine. researchgate.net

The Halex (halogen exchange) process is a method used to convert aromatic chlorides to their corresponding fluorides. wikipedia.org This reaction typically involves heating the aryl chloride with an anhydrous alkali metal fluoride, such as potassium fluoride, in a polar aprótic solvent like DMSO or DMF. wikipedia.orgchemtube3d.com While broadly applied to nitro-substituted aryl chlorides, the principles of nucleophilic aromatic substitution underlying the Halex process can be relevant for introducing fluorine into heterocyclic systems. wikipedia.org For the synthesis of 5-fluorotriazoles, a Halex reaction on 5-iodo-1,2,3-triazoles has been successfully employed using KF at high temperatures. researchgate.net

Achieving regioselectivity in the fluorination of pyrazoles is essential for synthesizing specific isomers. researchgate.net The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can significantly improve the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. nih.govacs.org

Another approach involves the use of electrophilic fluorinating agents. For instance, 1H-pyrazoles can be reacted with reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce fluorine onto the pyrazole ring. mdpi.com The fluorination of enones with reagents like xenon difluoride (XeF2) can produce fluoroenones, which can then be cyclized with hydrazine to form fluoropyrazoles. mdpi.com

SubstrateReagent/SolventOutcome
1,3-diketone and methylhydrazine2,2,2-trifluoroethanol (TFE)Increased regioselectivity in N-methylpyrazole formation nih.govacs.org
1H-pyrazoleSelectfluor®Introduction of fluorine to the pyrazole ring mdpi.com
EnoneXeF2, then hydrazineFormation of a fluoropyrazole mdpi.com

Reductive Amination Pathways for Pyrazole Amine Formation

Reductive amination is a versatile method for forming amines from carbonyl compounds. ineosopen.orgharvard.edu This process can be applied to pyrazole derivatives bearing a carbonyl group to introduce the desired amine functionality. The reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. harvard.edu

Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this transformation due to its high selectivity. ineosopen.orgharvard.edu This method has been successfully applied to the synthesis of N-pyrazolyl amines. researchgate.net For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been subjected to reductive amination with various amines using sodium triacetoxyborohydride as the reducing agent. ineosopen.orgresearchgate.net 5-Aminopyrazoles can also be alkylated via reductive amination by reacting with aldehydes or ketones. beilstein-journals.org

Multi-step Synthetic Strategies for Functionalized Derivatives

The synthesis of more complex, functionalized derivatives of this compound often requires multi-step synthetic sequences. These strategies allow for the introduction of various substituents and the construction of more elaborate molecular architectures.

A common multi-step approach involves the initial synthesis of a core pyrazole structure, which is then further modified. For instance, a three-step protocol for synthesizing 4-(pyrazol-1-yl)carboxanilides begins with the condensation of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl compound, followed by the reduction of the nitro group to an amine, and subsequent amidation. acs.org Multicomponent reactions also offer an efficient pathway to highly substituted pyrazole derivatives. nih.govnih.gov These reactions combine multiple starting materials in a single step to construct complex molecules. nih.gov

Introduction of the Amine Functionality

The introduction of an amino group at the C4 or C5 position of the pyrazole ring is a critical step in the synthesis of compounds like this compound. This can be achieved either by building the ring from a nitrogen-containing precursor or by functionalizing a pre-existing pyrazole.

One effective strategy involves the cyclocondensation reaction of a β-fluoroenolate salt with substituted hydrazines. For example, potassium (Z)-2-cyano-2-fluoroethenolate has been used as a versatile C3 building block. Its reaction with various hydrazines, such as phenylhydrazine, provides a direct route to 5-amino-4-fluoropyrazoles. beilstein-journals.orgnih.gov Although this method can yield the desired fluorinated aminopyrazole core, the efficiency can be moderate. beilstein-journals.org

Alternatively, 5-aminopyrazoles can be synthesized through multicomponent reactions. A three-component cyclocondensation of a phenylhydrazine, an aldehyde, and malononitrile, catalyzed by sodium p-toluenesulfonate in an aqueous medium, can produce 5-aminopyrazole-4-carbonitriles. mdpi.com Further transformations would be necessary to introduce the fluorine atom. The amino group can also be sourced directly from hydrazine derivatives reacting with α,β-unsaturated nitriles that possess a suitable leaving group at the β-position, leading to the formation of 5-aminopyrazoles. mdpi.com

Preparation of Substituted Pyrazole Rings

The foundational method for constructing the pyrazole ring is the reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com This approach allows for the introduction of various substituents onto the pyrazole ring based on the choice of starting materials. mdpi.com

For instance, substituted pyrazoles can be readily formed from the reaction of hydrazine salts with α,β-unsaturated aldehydes or ketones. pharmaguideline.com The reaction of 1,3-diketones with hydrazine derivatives is a primary and highly versatile route to obtaining substituted pyrazoles. mdpi.com A process for preparing 5-fluoro-1H-pyrazoles involves reacting a specific fluorinated olefin with a hydrazine in the presence of water and a base. google.comgoogle.com For example, reacting perfluoro-2-methyl-2-pentene (B72772) with methylhydrazine in the presence of triethylamine (B128534) and water can yield N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole. google.com

The following table summarizes representative methods for constructing the substituted pyrazole ring.

Reactant 1Reactant 2Product TypeReference
1,3-DiketoneHydrazine DerivativeSubstituted Pyrazole mdpi.com
α,β-Unsaturated Aldehyde/KetoneHydrazine SaltSubstituted Pyrazole pharmaguideline.com
Fluorinated OlefinMethylhydrazine5-Fluoro-1-methyl-pyrazole google.comgoogle.com
β-Fluoroenolate SaltPhenylhydrazine5-Amino-4-fluoropyrazole beilstein-journals.orgnih.gov

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

Optimizing reaction conditions, including the use of catalysts, solvents, and temperature control, is paramount to achieving high yields and selectivity in the synthesis of complex pyrazoles. While some pyrazole syntheses proceed without a catalyst, many benefit from catalytic systems to improve reaction rates and yields. mdpi.com For instance, copper triflate has been used as a catalyst for the condensation of a chalcone (B49325) with a hydrazine derivative. nih.gov

Role of Phase Transfer Catalysts

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. In pyrazole chemistry, PTC is particularly useful for N-alkylation reactions. Quaternary ammonium (B1175870) salts, such as t-butylammonium bromide, can be employed as phase transfer catalysts. researchgate.net For example, the synthesis of a pyrazole alkyne has been achieved by reacting pyrazole with propargyl bromide in the presence of potassium carbonate and t-butylammonium bromide as the PTC. researchgate.net This methodology allows for high yields in the N-alkylation of pyrazoles, often under solvent-free conditions. researchgate.net Phase-transfer catalysts like amide-based Cinchona alkaloid derivatives have also been successfully used for the enantioselective alkylation of 4-substituted pyrazolones. chemistryviews.org

Solvent Effects and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical variables that can dictate the outcome of a synthetic transformation. In pyrazole synthesis, polar solvents like N,N-dimethylformamide (DMF) are often employed. acs.org The reaction of primary aliphatic or aromatic amines with diketones to form N-substituted pyrazoles has been successfully carried out in DMF at elevated temperatures (80-85 °C). acs.orgnih.gov

Temperature can also serve as a control element to direct the reaction toward different products. A temperature-controlled divergent synthesis has been developed for pyrazoles and 1-tosyl-1H-pyrazoles, where simply adjusting the reaction temperature can favor the formation of one product over the other. nih.gov In syntheses involving microwave irradiation, temperature has been shown to alter the products, determining whether 4,5-dihydro-1H-pyrazoles or fully aromatized pyrazoles are formed. researchgate.netscielo.br For example, raising the reaction temperature during a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles was found to improve the product yield. mdpi.com

The table below illustrates the impact of different reaction conditions on pyrazole synthesis.

Reaction TypeCatalyst/SolventTemperatureOutcomeReference
N-Alkylationt-butylammonium bromide (PTC)Not specifiedHigh yield of N-alkylpyrazole researchgate.net
N-SubstitutionDMF80-85 °CFormation of N-alkyl/aryl pyrazoles acs.orgnih.gov
CyclizationIonic Liquid or Ethanol95 °CFormation of 1H-pyrazoles nih.gov
CyclocondensationMicrowave (solvent-free)VariedTemperature-dependent formation of pyrazole vs. dihydropyrazole researchgate.netscielo.br

Emerging Synthetic Technologies for Fluoropyrazole Construction

The field of synthetic chemistry is continually evolving, with new technologies offering improvements in efficiency, safety, and environmental impact. The synthesis of fluoropyrazoles is no exception, benefiting from modern approaches that overcome the limitations of classical methods. mdpi.com

Microwave-assisted organic synthesis is one such technology that has been applied to pyrazole formation. The use of microwave irradiation, often under solvent-free conditions, can drastically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netscielo.br This technique provides efficient energy transfer directly to the reacting molecules, leading to rapid and clean transformations. scielo.br

Flow chemistry represents another significant advancement. Performing reactions in a continuous flow system, rather than in a traditional batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This enhanced control can lead to higher yields, improved safety for highly exothermic or hazardous reactions, and easier scalability. Flow processes have been developed for the synthesis of 1,4-disubstituted and 3,5-disubstituted pyrazoles, demonstrating the versatility of this technology for constructing the pyrazole core. nih.gov These emerging technologies hold considerable promise for the future synthesis of complex molecules like this compound.

Chemical Reactivity and Transformational Chemistry of 5 Fluoro 1 Methyl 1h Pyrazol 4 Amine

Reactions of the Amine Functionality

The primary amino group at the C4 position is a key center of reactivity, behaving as a potent nucleophile. This allows it to participate in a variety of chemical transformations, including substitution, condensation, and acylation reactions.

The amine group of 5-aminopyrazoles readily acts as a nucleophile, attacking electron-deficient centers. While nucleophilic aromatic substitution on the pyrazole (B372694) ring itself is generally difficult due to the ring's π-excessive character, the exocyclic amine can participate in reactions such as the displacement of leaving groups from activated aromatic or heterocyclic systems. encyclopedia.pub For instance, in reactions analogous to those of other 5-aminopyrazoles, the amine functionality of 5-Fluoro-1-methyl-1H-pyrazol-4-amine can be chemoselectively arylated. This occurs through the nucleophilic attack of the amine onto orthoquinones generated in situ from catechols, a process that can be catalyzed under mild enzymatic conditions.

The nucleophilic amine is highly reactive towards carbonyl compounds, leading to the formation of imines (Schiff bases) through condensation reactions. 5-Aminopyrazoles are known to react with various aldehydes and ketones, a reactivity pattern that this compound is expected to share. encyclopedia.pubmdpi.com For example, the condensation of 5-aminopyrazoles with isatin (B1672199) derivatives is a documented route to pyrazole-oxindole hybrids. encyclopedia.pub Similarly, reactions with α,β-unsaturated ketones can proceed through a sequence of Michael addition followed by cyclization and aromatization to yield fused heterocyclic systems like pyrazolo[3,4-b]pyridines. beilstein-journals.org The reaction typically begins with the nucleophilic attack of the pyrazole's amino group on the carbonyl carbon, forming a hemiaminal intermediate which then dehydrates. mdpi.com

Table 1: Representative Condensation Reactions of Aminopyrazoles

Reactant 1Reactant 2Product TypeCatalyst/Conditions
5-AminopyrazoleN-substituted IsatinPyrazole-oxindole hybridNot specified
3-Methyl-1-phenyl-1H-pyrazol-5-amineα,β-Unsaturated KetonePyrazolo[3,4-b]pyridine[bmim]Br, 90 °C
5-AminopyrazoleEnaminonePyrazolo[3,4-b]pyridineAcetic Acid

As a primary amine, the 4-amino group of the title compound is readily acylated by reagents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a fundamental transformation for primary amines. Alkylation of the amine group is also feasible, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. These reactions are standard procedures for modifying the properties and reactivity of the amino functionality.

The amine group of 5-aminopyrazoles can undergo oxidation. For example, oxidative dehydrogenative coupling of pyrazol-5-amines can be achieved using catalysts like copper(I) iodide with an oxidant such as tert-butyl hydroperoxide (TBHP), leading to the formation of azo compounds. nih.gov In some cases, oxidation can induce a ring-opening of the pyrazole core. The oxidation of 1H-pyrazol-5-amines with reagents like iodosylbenzene (PhIO) can lead to the formation of 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net Conversely, the formation of the 4-amino group on a pyrazole ring is often achieved by the reduction of a corresponding nitro group, indicating that the amine represents the reduced form in this functional group pairing. nih.gov

Table 2: Oxidation Reactions Involving the Amine Group of Pyrazol-5-amines

Starting MaterialReagentsProduct TypeReference
Pyrazol-5-aminesCuI, TBHPAzopyrroles nih.gov
1H-Pyrazol-5-aminesPhIO3-Diazenylacrylonitrile derivatives researchgate.net

Reactivity Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is strongly influenced by the nature and position of its substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems, including pyrazoles. masterorganicchemistry.comyoutube.com The outcome of such reactions on this compound is directed by the combined electronic effects of the substituents on the ring. The C4-amino group is a powerful activating, ortho-, para-directing group. In the pyrazole ring, this directs incoming electrophiles to the adjacent C3 and C5 positions. The fluorine atom at C5 is a deactivating but ortho-, para-directing group. The N1-methyl group also influences the electron density of the ring.

Given these factors, electrophilic substitution on the pyrazole ring is complex. The C4 position, typically the most reactive site in many 1-substituted pyrazoles, is blocked. researchgate.net The C3 position is the most likely site for electrophilic attack, being ortho to the strongly activating amino group. However, the fluorine at C5 will electronically deactivate the ring towards substitution and may sterically hinder attack at the C5 position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation (e.g., RCOCl/AlCl₃). masterorganicchemistry.comyoutube.com The Vilsmeier-Haack reaction, which introduces a formyl group, is also a common electrophilic substitution for pyrazoles, typically occurring at the C4 position. encyclopedia.pub In this case, with C4 blocked, the reaction would be forced to occur at a different position, likely C3.

Nucleophilic Attack on the Fluorinated Pyrazole Ring

The presence of a fluorine atom on the pyrazole ring of this compound imparts a significant electrophilic character to the carbon atom to which it is attached. This makes the ring susceptible to nucleophilic attack, a common reaction pathway for fluorinated heterocyclic compounds. While direct nucleophilic substitution on this compound is a plausible transformation, the literature more broadly describes the synthesis of related 5-amino-4-fluoropyrazoles through cyclocondensation reactions.

For instance, fluorinated aminopyrazoles can be synthesized from the reaction of a β-fluoroenolate salt with substituted hydrazines. nih.gov This approach, while building the ring system, demonstrates the principle of nucleophilic attack leading to the formation of a C-N bond at the position that would bear the amino group in the final product. The reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various substituted hydrazines can yield the corresponding fluorinated pyrazoles, albeit with moderate efficiency in some cases. nih.gov

The stability of other fluorinated pyrazoles in the presence of biological nucleophiles has also been investigated. For example, 4-fluoro-4-methyl-4H-pyrazoles have been shown to be compromised in the presence of nucleophiles like glutathione, indicating the susceptibility of the fluorinated carbon to attack. mdpi.com This suggests that the fluorine atom in this compound is a potential site for substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, which could be a valuable strategy for further functionalization of the molecule.

Derivatization for Complex Molecular Architectures

The structural features of this compound make it a versatile building block for the synthesis of more elaborate molecules, including radical derivatives, fused heterocyclic systems, and ligands for coordination chemistry.

Derivatives of this compound can be utilized in the synthesis of stable organic radicals, such as nitronyl nitroxides. These paramagnetic molecules are of significant interest in the field of molecular magnetism. A key synthetic precursor, 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde, which can be derived from the parent amine, undergoes condensation with N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine). The resulting product is then oxidized, typically using manganese dioxide, to yield the corresponding 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl radical.

This fluorinated pyrazolyl-substituted nitronyl nitroxide radical is a stable paramagnetic ligand that can be used to construct multi-spin systems through coordination with transition metal ions.

The 5-aminopyrazole moiety is a well-established synthon for the construction of fused heterocyclic systems, such as pyrazolopyridines and pyrazolopyrimidines, which are prevalent in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org The amine group and the adjacent ring carbon (C4) of this compound can act as a binucleophile in cyclocondensation reactions with 1,3-dielectrophiles.

Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized by reacting 5-aminopyrazoles with various precursors like 1,3-diketones or alkynyl aldehydes. nih.govmdpi.com For example, condensation with fluorinated 1,3-diketones in the presence of an acid catalyst can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net The reaction of 5-aminopyrazoles with alkynyl aldehydes, activated by a silver catalyst, proceeds via a cascade 6-endo-dig cyclization to yield the corresponding pyrazolo[3,4-b]pyridine core. nih.gov

Pyrazolo[3,4-d]pyrimidines: This class of fused heterocycles can be prepared through the reaction of 5-aminopyrazoles with various reagents. A one-flask synthesis involves the reaction of a 5-aminopyrazole with an N,N-substituted amide in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane. nih.govsemanticscholar.org Another approach involves the reaction of a 5-aminopyrazole with reagents like formic acid or formamide (B127407) to construct the pyrimidine (B1678525) ring. tandfonline.com

The general synthetic strategies for these fused systems are outlined in the table below. The presence of the fluorine atom in this compound may influence the reactivity and regioselectivity of these cyclization reactions.

Fused SystemReagentsReaction Type
Pyrazolo[3,4-b]pyridine1,3-DiketonesCyclocondensation
Pyrazolo[3,4-b]pyridineAlkynyl AldehydesCascade Cyclization
Pyrazolo[3,4-d]pyrimidineN,N-substituted amides/PBr3/HMDSOne-Flask Synthesis
Pyrazolo[3,4-d]pyrimidineFormic Acid/FormamideCyclocondensation

The derivatized form of this compound, specifically the nitronyl nitroxide radical, serves as an effective ligand for the coordination of metal ions. This is a key aspect of the "metal–radical approach" to designing molecular magnets. The fluorinated pyrazolyl-substituted nitronyl nitroxide radical can coordinate to 3d transition metals, such as manganese(II), cobalt(II), nickel(II), and copper(II), typically in the presence of co-ligands like hexafluoroacetylacetonate (hfac).

In these complexes, the metal ion is often coordinated by an oxygen atom of the nitronyl nitroxide group and a nitrogen atom from the pyrazole ring. This coordination leads to the formation of heterospin complexes with interesting magnetic properties, which are influenced by the direct magnetic exchange coupling between the unpaired electrons of the radical and the metal ion. X-ray crystallographic studies of these complexes have revealed diverse structures, including dimeric and polymeric arrangements.

The following table summarizes the metal complexes formed with the fluorinated pyrazolyl-substituted nitronyl nitroxide ligand.

Metal IonCo-ligandResulting Complex Structure
Mn(II)hfacDimer
Co(II)hfacDimer
Ni(II)hfacDimer
Cu(II)hfacChain Polymer

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 1 Methyl 1h Pyrazol 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated pyrazoles, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional techniques, is essential for a complete structural assignment.

Proton (¹H) NMR Analysis for Structural Assignment

Proton NMR spectroscopy reveals the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 5-Fluoro-1-methyl-1H-pyrazol-4-amine, key signals would include the pyrazole (B372694) ring proton, the N-methyl protons, and the amine protons.

Although the spectrum for the title amine is not available, the ¹H NMR data for a closely related precursor, 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol , has been reported. mdpi.com The pyrazole-related signals in this derivative offer a strong indication of the chemical shifts expected for the pyrazole core of the target molecule.

Pyrazole Ring Proton (H-3'): A doublet observed at 7.31 ppm (J = 3.07 Hz) is assigned to the proton at the C-3 position of the pyrazole ring. mdpi.com

N-Methyl Protons (N-Me): A singlet at 3.68 ppm corresponds to the three protons of the methyl group attached to the pyrazole nitrogen. mdpi.com

For the target compound, this compound, one would anticipate a singlet for the N-methyl group and a singlet or a doublet (due to coupling with fluorine) for the C-3 proton. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: ¹H NMR Data for 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol mdpi.com

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.31 d 3.07 H-3' (Pyrazole Ring)
3.68 s - N-Me (N-Methyl)
1.05 s - Me (Imidazolidine)
4.51 s - H-2 (Imidazolidine)

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment and hybridization of the carbon atoms. The presence of an electronegative fluorine atom significantly influences the chemical shifts of nearby carbons, often resulting in characteristic splitting patterns (C-F coupling).

Spectroscopic data for 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol illustrates the expected ¹³C NMR features for the 5-fluoro-1-methyl-pyrazole core. mdpi.com

C-5' (Carbon bearing Fluorine): This carbon appears as a doublet at 151.44 ppm with a large one-bond coupling constant (¹JC-F) of 275.6 Hz, which is characteristic of a carbon directly attached to fluorine. mdpi.com

C-3': A doublet at 138.07 ppm with a smaller coupling constant (J = 10.1 Hz) is assigned to the C-3 carbon of the pyrazole ring. mdpi.com

C-4': The C-4 carbon, also on the pyrazole ring, is observed as a doublet at 101.04 ppm (J = 9.9 Hz). mdpi.com

N-Methyl Carbon (N-Me): The carbon of the N-methyl group appears as a singlet at 33.69 ppm. mdpi.com

Table 2: ¹³C NMR Data for 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol mdpi.com

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
151.44 d 275.6 C-5' (C-F)
138.07 d 10.1 C-3'
101.04 d 9.9 C-4'
33.69 s - N-Me
81.37 d 4.6 C-2 (Imidazolidine)
65.77 s - C-4 & C-5 (Imidazolidine)
23.43 s - Me (Imidazolidine)

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. The chemical shifts are spread over a wide range, making it an excellent tool for identifying and differentiating fluorinated species.

For 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol , the ¹⁹F NMR spectrum shows a single resonance. mdpi.com

A singlet at -139.08 ppm is observed, which is characteristic of the fluorine atom attached to the pyrazole ring in this specific chemical environment. mdpi.com

This value provides a key reference point for the characterization of this compound and other related derivatives.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity Confirmation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for confirming the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm ¹H-¹H spin-spin coupling networks. For a derivative of the title compound, it could establish the connectivity between protons on the pyrazole ring and adjacent substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This would be used to definitively assign the proton signal of the C-3 pyrazole carbon to its corresponding carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. It is invaluable for piecing together the molecular framework, for instance, by showing correlations from the N-methyl protons to the C-5 and C-3 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation.

Although specific 2D NMR data for this compound were not found in the search results, these techniques are standard practice for the unambiguous structural confirmation of such novel compounds. tandfonline.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H), aromatic ring (C=C and C=N), and carbon-fluorine (C-F) bonds. While a specific spectrum for the title compound is unavailable, the IR data for a related derivative, 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol , shows a complex fingerprint region with numerous bands. mdpi.com For the target amine, key expected vibrational frequencies would include:

N-H Stretching: Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group.

C-H Stretching: Aromatic C-H stretches usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring would exhibit characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band for the C-F bond is typically observed in the 1000-1400 cm⁻¹ range.

Table 3: General Expected IR Absorption Ranges for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
Pyrazole Ring (C=N, C=C) Stretching 1400 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores (light-absorbing groups).

The pyrazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The presence of the amino group (an auxochrome) would likely cause a bathochromic (red) shift to a longer wavelength and an increase in the molar absorptivity compared to the unsubstituted fluorinated pyrazole.

While specific UV-Vis data for this compound is not available, studies on related pyrazole derivatives confirm that they absorb in the UV region. nih.gov The exact λmax would be influenced by the solvent polarity. A detailed analysis would involve recording spectra in solvents of varying polarity to observe any solvatochromic shifts, which can provide insight into the nature of the electronic transition.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, electron impact (EI) mass spectrometry would confirm its molecular weight and reveal characteristic fragmentation pathways influenced by the pyrazole core, the fluorine substituent, and the methyl and amine groups.

The molecular ion peak (M+) for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular formula (C₄H₆FN₃). The fragmentation of pyrazole derivatives is complex, often involving ring cleavage and the loss of stable neutral molecules. researchgate.net For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The fragmentation of the title compound is expected to follow several key pathways:

Loss of a Hydrogen Radical (M-1) : A common fragmentation for amines, leading to the formation of a stable iminium cation. libretexts.orgmiamioh.edu

Loss of HCN : A characteristic fragmentation of nitrogen-containing heterocyclic rings, including pyrazoles, leading to a fragment at M-27. researchgate.net

Loss of N₂ or N₂H : Cleavage of the N-N bond in the pyrazole ring can lead to the expulsion of a nitrogen molecule, resulting in a fragment at M-28 or M-29.

Retro-Diels-Alder Reaction : The pyrazole ring can undergo a retro-Diels-Alder type fragmentation, leading to the formation of distinct radical cations.

Methyl Group Fragmentation : Loss of the methyl group (M-15) attached to the pyrazole nitrogen is another plausible fragmentation pathway. researchgate.net

The presence of the fluorine atom can direct fragmentation, and its loss is less common due to the strength of the C-F bond. olemiss.edu The following table summarizes the predicted key fragments for this compound based on general fragmentation principles for related structures. researchgate.netlibretexts.org

m/z Value (Predicted)Proposed Fragment IonFragmentation Pathway
[M]+•[C₄H₆FN₃]+•Molecular Ion
[M-1]+[C₄H₅FN₃]+Loss of H• from the amine group
[M-15]+[C₃H₃FN₃]+•Loss of •CH₃ from N1 position
[M-27]+[C₃H₅FN₂]+•Loss of HCN from the pyrazole ring
[M-28]+[C₄H₆F N]+•Loss of N₂ from the pyrazole ring

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as 5-Chloro-1-phenyl-1H-pyrazol-4-amine, allows for a robust prediction of its solid-state characteristics. nih.gov

The structure would feature a planar pyrazole ring. nih.govmdpi.com The C-F bond length would be consistent with that of other fluorinated aromatic compounds. The exocyclic amine group's nitrogen atom would lie close to the plane of the pyrazole ring, though a slight twist is possible. nih.gov The methyl group on the N1 nitrogen would influence the local conformation and packing.

The molecular packing in the crystal lattice of this compound would be dominated by hydrogen bonding interactions involving the 4-amino group. The amine group (N-H) serves as a hydrogen bond donor, while the pyrazole ring nitrogen (N2) is a primary hydrogen bond acceptor. nih.govnih.gov This interaction is a common motif in aminopyrazole structures, leading to the formation of supramolecular chains or networks. nih.govnih.gov

In the analogous structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, molecules are linked by N—H···N hydrogen bonds, forming C(5) chains. nih.gov A similar motif is expected for the title compound, where the N-H of the amino group on one molecule forms a hydrogen bond with the N2 atom of a neighboring, screw-related molecule.

Donor (D)Hydrogen (H)Acceptor (A)Interaction TypeTypical Supramolecular Motif
N(4)-HHN(2)N—H···N Hydrogen BondC(5) chains linking molecules nih.gov
N(4)-HHFN—H···F Hydrogen BondInter-chain linkage
C-H (ring/methyl)HFC—H···F Hydrogen BondWeak interaction contributing to packing mdpi.com

Substituents on the pyrazole ring profoundly influence the crystal structure by altering molecular shape, electronic properties, and intermolecular interactions.

Amino Group at C4 : The primary amine is crucial for establishing the dominant hydrogen bonding network. Its ability to act as a hydrogen bond donor dictates the formation of the primary supramolecular chains, as seen in related 4-aminopyrazoles. nih.govnih.gov Its position and orientation relative to the pyrazole plane are key structural features. nih.gov

Fluoro Group at C5 : The introduction of a fluorine atom has several effects. Its small size means it is sterically similar to a hydrogen atom, causing minimal distortion to the core pyrazole structure. olemiss.edu However, its high electronegativity alters the electronic landscape of the ring and can introduce weak C—H···F or N—H···F hydrogen bonds, which can modify the packing arrangement compared to non-fluorinated analogues. mdpi.comrsc.org In some fluorinated pyrazoles, the degree of fluorination can affect the planarity of the molecule. rsc.org

Methyl Group at N1 : The methyl group at the N1 position prevents the formation of the N1-H···N2 hydrogen bonds typically seen in N-unsubstituted pyrazoles, which often form dimers or catemers. nih.gov This forces the intermolecular interactions to be mediated by other groups, in this case, the 4-amino substituent. The methyl group also adds steric bulk, which will influence the dihedral angle between adjacent rings in the crystal lattice and affect the efficiency of molecular packing.

Computational and Theoretical Investigations of 5 Fluoro 1 Methyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties and reactivity. For a molecule like 5-Fluoro-1-methyl-1H-pyrazol-4-amine, DFT calculations would provide fundamental insights into its behavior at a molecular level.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Conformational analysis, an extension of geometry optimization, would explore different spatial arrangements of the atoms (conformers) that can be interconverted by rotation around single bonds, such as the bond connecting the methyl group to the pyrazole (B372694) ring. By calculating the relative energies of these conformers, researchers could identify the most prevalent shapes of the molecule under different conditions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are crucial for understanding chemical reactivity.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating reactivity towards electrophiles.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, FMO analysis would map the distribution of these orbitals and predict the most likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map is colored to represent different electrostatic potential values:

Red: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral potential.

For this compound, an MEP map would highlight the electronegative fluorine and nitrogen atoms as potential sites for electrophilic interaction and hydrogen atoms of the amine group as sites for nucleophilic interaction.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis is valuable for understanding charge transfer, hyperconjugation (the interaction of filled and empty orbitals), and the nature of chemical bonds (e.g., ionic vs. covalent character). For the title compound, NBO analysis would quantify the delocalization of electron density and the stabilizing interactions between different parts of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H, ¹³C, ¹⁹F) of a molecule. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can help confirm the molecule's structure.

For this compound, these predictive calculations would be invaluable for validating its synthesis and for the interpretation of its experimental spectra.

Molecular Dynamics Simulations for Conformational Landscape Exploration

At present, specific molecular dynamics (MD) simulation studies focused exclusively on this compound to map its conformational landscape are not extensively documented in publicly available research. However, the principles of MD simulations can be described in the context of how they would be applied to this molecule.

MD simulations would model the atomic motions of this compound over time by solving Newton's equations of motion. This would allow for the exploration of its potential energy surface, revealing the different stable and metastable conformations the molecule can adopt. Key areas of investigation would include the rotation around the C4-N bond of the amine group and the orientation of the methyl group at the N1 position of the pyrazole ring.

The simulation would track the dihedral angles involving these rotatable bonds to identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological targets.

Table 1: Hypothetical Conformational Analysis Data from Molecular Dynamics Simulations

Dihedral AngleDescriptionPredicted Stable Conformations (°)Energy Barrier (kcal/mol)
C3-C4-N(H₂)-HRotation of the amine group0, 180Data not available
C5-N1-C(H₃)-HRotation of the methyl group60, 180, 300Data not available

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from molecular dynamics simulations. Specific values would require dedicated computational studies.

Studies on Reaction Mechanisms and Transition States

Theoretical studies on the reaction mechanisms involving this compound are essential for predicting its reactivity and understanding the pathways of its chemical transformations. While specific published studies on the reaction mechanisms and transition states for this exact molecule are scarce, the computational approaches to investigate them are well-established.

Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. For this compound, this could involve studying its role in reactions such as N-alkylation, acylation, or electrophilic aromatic substitution on the pyrazole ring.

The geometry of the transition state, which represents the highest energy point along the reaction coordinate, provides crucial information about the mechanism. Properties such as activation energy, bond lengths and angles at the transition state, and imaginary vibrational frequencies are calculated to confirm the nature of the transition state and to predict the reaction rate. For instance, in a hypothetical electrophilic substitution reaction, calculations would detail the structure of the sigma complex (Wheland intermediate) and the transition state leading to its formation.

Table 2: Hypothetical Transition State Parameters for an Electrophilic Aromatic Substitution Reaction

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol)0Data not availableData not available
Key Bond Length (Å)Data not availableData not availableData not available
Imaginary Frequency (cm⁻¹)NoneData not availableNone

Note: This table illustrates the kind of data that would be obtained from transition state calculations for a hypothetical reaction. The values are not based on actual computational results for this compound.

Advanced Applications in Synthetic and Materials Chemistry Excluding Clinical/safety/dosage

Role as a Key Intermediate in Organic Synthesis

5-Aminopyrazoles are polyfunctional compounds that have been extensively utilized as synthons for constructing a wide array of fused heterocyclic systems. beilstein-journals.org The amine group at the 4-position of the pyrazole (B372694) ring is a key nucleophilic site, enabling cyclization and cycloaddition reactions with various bielectrophiles to form more complex molecular architectures. This reactivity allows compounds like 5-Fluoro-1-methyl-1H-pyrazol-4-amine to serve as crucial intermediates in the synthesis of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org These fused heterocyclic scaffolds are of significant interest in medicinal and materials chemistry. beilstein-journals.org

Design and Synthesis of Novel Chemical Entities

The distinct structural and electronic features of this compound make it an ideal starting point for designing novel molecules with tailored functions.

Scaffolding for Ligand Development in Coordination Chemistry

Pyrazole and its derivatives are well-established ligands in coordination chemistry due to the ability of their nitrogen atoms to act as electron donors. researchgate.net The 5-fluoro-1-methyl-pyrazole core has been successfully incorporated into more complex ligand structures designed to coordinate with metal ions.

In a notable example, a derivative, 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde, was used to synthesize a novel fluorinated pyrazolyl-substituted nitronyl nitroxide radical, specifically 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF). mdpi.com This radical compound then acts as a sophisticated ligand, coordinating with various 3d transition metal ions. mdpi.comdoaj.org In the resulting metal complexes, the pyrazole nitrogen atom is one of the key coordination sites, demonstrating the utility of this pyrazole scaffold in creating ligands for advanced applications. doaj.org

Building Blocks for Agrochemical Research (e.g., fungicides, pesticides)

Fluorinated pyrazoles are a cornerstone in modern agrochemical research, with many commercial pesticides and fungicides featuring this core structure. nih.govdntb.gov.ua The inclusion of fluorine atoms can significantly enhance the biological activity and metabolic stability of these compounds. nih.gov Research has demonstrated that pyrazole derivatives are effective against a range of agricultural pests and pathogens. For instance, the pyrazole ring is a key component in insecticides like Fipronil, which targets the nervous system of insects.

Recent studies have focused on synthesizing novel pyrazole-containing compounds for crop protection. One such study developed new 1-methyl-1H-pyrazol-5-amine derivatives with disulfide moieties that exhibited potent antifungal activity against Valsa mali, a pathogen affecting apple trees. Another compound from the same series showed significant antibacterial activity against Pseudomonas syringae pv. actinidiae.

Precursors for Novel Polymeric Materials and Frameworks

The application of this compound derivatives extends to the creation of ordered supramolecular structures. Research has shown that ligands derived from this pyrazole core can be used to construct coordination polymers. Specifically, the reaction of the nitronyl nitroxide ligand (LF) with copper(II) hexafluoroacetylacetonate resulted in the formation of a chain-polymer complex, [Cu(hfac)₂LF]n. mdpi.com In this structure, the ligand bridges copper ions, creating a one-dimensional polymeric framework with alternating magnetic fragments. mdpi.comdoaj.org This demonstrates the potential of the 5-fluoro-1-methyl-pyrazole scaffold as a precursor for building novel coordination frameworks with specific structural and physical properties.

Development of Magnetic Materials and Multi-Spin Systems

A particularly advanced application of this compound derivatives is in the field of molecular magnetism. The "metal-radical approach," which involves coordinating stable radical ligands with paramagnetic transition metal ions, is a well-established method for creating multi-spin systems and molecular-based magnets. doaj.org

Coordination Chemistry with Transition Metal Ions

Researchers have successfully synthesized and characterized a series of heterospin complexes using the pyrazole-derived nitronyl nitroxide ligand (LF). mdpi.com Four distinct complexes were created with manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu). doaj.org X-ray diffraction analysis revealed that the Mn, Co, and Ni complexes form similar dimer structures, [M(hfac)₂LF]₂, where the central metal ion is six-coordinated. The coordination environment is composed of four oxygen atoms from two hexafluoroacetylacetonate (hfac) ligands, one oxygen atom from the radical, and one nitrogen atom from the pyrazole ring of the LF ligand. mdpi.comdoaj.org

The magnetic properties of these complexes are highly dependent on the choice of the transition metal. The interaction between the metal ion and the directly coordinated radical was found to be strongly antiferromagnetic for the manganese, cobalt, and nickel complexes. mdpi.comdoaj.org In contrast, the copper complex, which forms a chain-polymer, exhibits weak ferromagnetic coupling. doaj.org Notably, the manganese dimer complex, [Mn(hfac)₂LF]₂, displayed magnetic hysteresis, a key property for magnetic memory materials. mdpi.com

Magnetic Properties of [M(hfac)₂LF]₂ Complexes
Metal Ion (M)Magnetic Coupling Constant (JM-ON / cm⁻¹)Type of Magnetic Interaction
Mn(II)-84.1 ± 1.5Antiferromagnetic
Co(II)-134.3 ± 2.6Antiferromagnetic
Ni(II)-276.2 ± 2.1Antiferromagnetic
Cu(II)+14.8 ± 0.3Ferromagnetic

Data sourced from Molecules (2023). mdpi.com

Investigation of Metal-Radical Magnetic Exchange Coupling

A significant application of derivatives of this compound is in the field of molecular magnetism, particularly in the study of magnetic exchange coupling between metal ions and organic radicals. Research in this area utilizes a strategic approach where stable organic radicals are used as ligands that coordinate with paramagnetic metal ions to create heterospin systems. The direct coordination of the radical to the metal ion allows for a direct magnetic exchange between their respective magnetic orbitals.

In this context, a nitronyl nitroxide radical functionalized with the 5-fluoro-1-methyl-1H-pyrazol-4-yl moiety has been synthesized and employed as a ligand. This specific ligand, 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl, has been used to create a series of heterospin complexes with 3d transition metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), and Copper (Cu).

The synthesis of this radical ligand involves a multi-step process. It begins with the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine). The resulting product is then oxidized to yield the desired nitronyl nitroxide radical.

Crystallographic analysis of the resulting metal complexes, specifically those with the general formula [M(hfac)2LF]2 (where M = Mn, Co, or Ni, and hfac = hexafluoroacetylacetonate), reveals a dimeric structure. In these structures, the metal ion is six-coordinated, binding to four oxygen atoms from two hfac ligands, one oxygen atom from the nitronyl nitroxide radical, and one nitrogen atom from the pyrazole ring of the ligand.

Magnetic property measurements of these complexes have provided valuable insights into the nature of the metal-radical magnetic exchange coupling. The studies showed that for the Manganese, Cobalt, and Nickel complexes, there is a strong antiferromagnetic coupling between the metal ion and the directly coordinated radical. The strength of this coupling (J) was quantified, with the following values determined:

JMn-ON = -84.1 ± 1.5 cm−1

JCo-ON = -134.3 ± 2.6 cm−1

JNi-ON = -276.2 ± 2.1 cm−1

Interestingly, the manganese complex, [Mn(hfac)2LF]2, also exhibited magnetic hysteresis, a property characteristic of molecular magnets. In contrast, the copper complex, [Cu(hfac)2LF]n, displayed a chain-polymer structure and exhibited weak ferromagnetic coupling (JCu-ON = 14.8 ± 0.3 cm−1). These findings demonstrate the utility of the 5-fluoro-1-methyl-1H-pyrazol-4-yl moiety in creating stable radical ligands for the systematic study of magnetic interactions in molecular materials.

Applications as Research Probes in Chemical Biology (excluding therapeutic outcomes)

The application of this compound as a research probe in chemical biology is not extensively documented in the available scientific literature. While the broader class of pyrazole derivatives has been explored for various bioimaging and sensing applications due to their versatile structures and potential fluorescent properties, specific studies detailing the use of this compound for these purposes are not readily found.

In principle, the structural features of this compound, including the fluorinated pyrazole core and the amino group, could be exploited for the development of chemical probes. For instance, the amino group provides a reactive handle for conjugation to other molecules or for modification to tune the compound's photophysical properties. The fluorine atom can also influence the electronic properties and bioavailability of a potential probe.

Fluorescent probes are essential tools in chemical biology for the real-time monitoring of biological processes in living cells and tissues. The design of such probes often involves N-heteroaromatic scaffolds, like pyrazole, due to their stability and synthetic tractability. The development of a fluorescent probe based on this compound would likely involve further chemical modifications to introduce a suitable fluorophore and a receptor for a specific biological target. However, at present, there is a lack of specific research demonstrating the successful application of this particular compound as a chemical biology probe.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Protocols

The synthesis of functionalized pyrazoles, while well-established, often relies on methodologies that are not fully aligned with the principles of green chemistry. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to 5-Fluoro-1-methyl-1H-pyrazol-4-amine. A promising approach lies in the adoption of microwave-assisted organic synthesis (MAOS). researchgate.netresearchgate.net This technique has the potential to significantly reduce reaction times, improve energy efficiency, and enhance product yields compared to conventional heating methods. researchgate.netresearchgate.net

Furthermore, the exploration of catalyst-free, one-pot, multi-component reactions represents a significant frontier in green synthesis. researchgate.net Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule without the need for a catalyst would not only streamline the process but also minimize waste generation. researchgate.net The use of eco-friendly solvents, such as ethanol (B145695) or even water, should also be a focal point of these investigations, moving away from traditional volatile organic compounds. researchgate.net

Synthetic Strategy Potential Advantages Key Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption researchgate.netresearchgate.netOptimization of microwave parameters (temperature, pressure, time) for the synthesis of this compound.
Catalyst-Free, One-Pot ReactionsMinimized waste, reduced use of toxic reagents, enhanced efficiency researchgate.netDesign of novel multi-component reaction pathways and exploration of solvent effects.
Use of Green SolventsReduced environmental impact, improved safety profileInvestigation of the solubility and reactivity of starting materials and intermediates in sustainable solvents like ethanol and water.

Exploration of Novel Derivatization Reactions and Selectivity Control

The inherent reactivity of the pyrazole (B372694) ring and its substituents offers a rich platform for the synthesis of novel derivatives of this compound. Future research should focus on exploring new derivatization reactions to expand the chemical space around this core structure. The amino group at the 4-position is a prime site for functionalization, enabling the introduction of a wide array of substituents through reactions such as acylation, alkylation, and sulfonylation.

A key challenge and a significant area for future investigation will be the control of selectivity in these reactions. Given the presence of multiple reactive sites on the pyrazole ring, achieving high regioselectivity and chemoselectivity is paramount. This will necessitate a detailed study of the electronic and steric effects of the existing substituents and the development of tailored reaction conditions and catalysts to direct the functionalization to the desired position. For instance, the nucleophilicity of the different nitrogen atoms in the pyrazole ring can be modulated to control the site of electrophilic attack. researchgate.net

Advanced Computational Modeling for Predictive Reactivity and Material Properties

The integration of advanced computational modeling techniques, such as Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and material properties of this compound and its derivatives. tandfonline.comresearchgate.net Future research in this area should focus on developing robust theoretical models to elucidate the electronic structure, molecular orbitals, and electrostatic potential of the molecule. tandfonline.com

These computational studies can provide valuable insights into the molecule's reactivity, helping to rationalize experimental observations and guide the design of new reactions. For example, calculating the energies of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.com Furthermore, computational modeling can be employed to predict the properties of materials derived from this compound, such as their optical and electronic characteristics, which is crucial for their potential application in areas like organic electronics. researchgate.net

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT)Electronic structure, molecular orbital energies, electrostatic potential tandfonline.comresearchgate.netPrediction of chemical reactivity, reaction mechanisms, and spectroscopic properties.
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectra researchgate.netDesign of novel dyes, sensors, and optoelectronic materials.
Molecular Dynamics (MD) SimulationsConformational analysis, intermolecular interactionsUnderstanding self-assembly processes and predicting the bulk properties of materials.

Investigation of Supramolecular Assembly and Self-Organization

The ability of pyrazole derivatives to form well-defined supramolecular structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, is an intriguing area for future exploration. researchgate.netmdpi.com Research should be directed towards understanding the principles governing the self-assembly and self-organization of this compound.

By systematically modifying the substituents on the pyrazole core, it may be possible to tune the intermolecular interactions and control the formation of specific supramolecular architectures, such as dimers, trimers, and extended networks. researchgate.net The investigation of these self-assembled structures could lead to the development of novel functional materials with applications in areas such as crystal engineering, host-guest chemistry, and the design of molecular sensors.

Discovery of Unexpected Chemical Transformations and Rearrangements

A fascinating and often fruitful area of chemical research is the discovery of unexpected chemical transformations and rearrangements. mdpi.compreprints.orgnih.gov Future investigations into the reactivity of this compound under various reaction conditions could unveil novel and synthetically useful transformations. For instance, studies on the thermal or photochemical reactivity of this compound or its derivatives could lead to the discovery of unprecedented ring-opening, ring-closing, or rearrangement reactions. mdpi.comnih.gov

The transient formation of reactive intermediates, such as nitrenes, from pyrazole precursors has been shown to initiate complex reaction cascades, leading to remote C-H functionalization and other unexpected outcomes. nih.gov Exploring similar pathways starting from derivatives of this compound could open up new avenues for the synthesis of complex heterocyclic systems that are otherwise difficult to access. A thorough investigation of reaction mechanisms, potentially aided by computational studies, will be crucial in understanding and harnessing these novel transformations for synthetic purposes.

Q & A

Q. What are the standard synthetic routes for 5-Fluoro-1-methyl-1H-pyrazol-4-amine, and how is purity confirmed?

The compound is typically synthesized via cyclization reactions using precursors like ethyl acetoacetate and substituted hydrazines. For example, cyclization of 5-chloro-2-methoxy-phenyl derivatives with phosphorous oxychloride at elevated temperatures (120°C) yields pyrazole intermediates, which are further functionalized . Purity is confirmed using IR spectroscopy (to detect NH/CO stretches) and NMR for structural elucidation. High-resolution mass spectrometry (HRMS) or elemental analysis may validate molecular composition .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, triclinic crystal systems (space group P1) with unit cell parameters (a, b, c, α, β, γ*) are resolved using SHELX programs (e.g., SHELXL for refinement) . Spectroscopic methods include:

  • IR : Identifies functional groups (e.g., NH₂ at ~3300 cm⁻¹).
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorine-induced deshielding in aromatic regions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and selectivity?

Key parameters include:

  • Temperature : Elevated temperatures (e.g., 120°C) improve cyclization efficiency .
  • Solvent-free conditions : Reduce side reactions, as demonstrated in solvent-free synthesis of pyrazolo-pyridopyrimidines .
  • Catalysts : Copper(II) ions or tert-butylphosphonic acid enhance regioselectivity in multicomponent reactions .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .

Q. How are discrepancies between computational and experimental structural data resolved?

Discrepancies in bond lengths or angles (e.g., C–C vs. DFT-predicted values) are addressed by:

  • Cross-validating with high-resolution crystallographic data (R factor < 0.05) .
  • Adjusting computational parameters (e.g., basis sets in DFT studies) to match experimental torsion angles .
  • Using software like WinGX for metric analysis of molecular geometry .

Q. What in vitro models are used to evaluate biological activity, and how are IC₅₀ values determined?

  • Antimicrobial assays : Compounds are tested against Plasmodium falciparum (malaria) or Staphylococcus aureus using broth microdilution. IC₅₀ values are calculated via dose-response curves (0.040 μM for antimalarial activity in pyrazole-phenoxazine derivatives) .
  • Cytotoxicity : Human cancer cell lines (e.g., MCF-7) assess selectivity indices (>1000-fold for non-toxic derivatives) .

Q. How are crystallographic disorders or twinning challenges addressed during refinement?

  • SHELXL : Implements restraints for disordered atoms (e.g., fluorine or methyl groups) .
  • ORTEP for Windows : Visualizes anisotropic displacement ellipsoids to identify poorly resolved regions .
  • High-resolution data : Data-to-parameter ratios >15 ensure reliable refinement (e.g., 3185 reflections for 254 parameters) .

Q. Methodological Resources

  • Crystallography : SHELX suite , WinGX .
  • Bioactivity : Broth microdilution (CLSI guidelines) , sea urchin embryo assays for antimitotic activity .
  • Computational Modeling : Gaussian for DFT studies .

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